

Application Note: Monitoring Linuron Degradation with Linuron-d6

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Compound of Interest

Compound Name: *Linuron-d6*

Cat. No.: *B588714*

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Introduction

Linuron is a phenylurea herbicide extensively used for pre- and post-emergent control of broadleaf weeds and grasses.[1][2] Due to its persistence in the environment and potential toxicity, monitoring its degradation is of significant importance.[3] The primary degradation pathway of linuron involves hydrolysis to form 3,4-dichloroaniline (DCA), a more toxic and mobile compound.[3] Accurate quantification of linuron and its degradation products is crucial for environmental risk assessment and remediation studies. The use of a stable isotope-labeled internal standard, such as **Linuron-d6**, is the gold standard for robust and accurate quantification in complex matrices by compensating for matrix effects and variations during sample preparation and analysis.[4]

This application note provides a detailed protocol for the analysis of linuron and its primary degradation product, 3,4-dichloroaniline (DCA), in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Linuron-d6** as an internal standard.

Analyte Information

Compound	Chemical Structure	Molecular Formula
Linuron	3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea	C ₉ H ₁₀ Cl ₂ N ₂ O ₂
Linuron-d6	3-(3,4-dichlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea	C ₉ H ₄ D ₆ Cl ₂ N ₂ O ₂
3,4-dichloroaniline (DCA)	3,4-dichloroaniline	C ₆ H ₅ Cl ₂ N

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for the quantification of linuron and its degradation product, 3,4-dichloroaniline (DCA).

Table 1: Method Detection and Quantification Limits

Analyte	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Linuron	Meat & Meat Products	5	10	
3,4-dichloroaniline	Meat & Meat Products	5	10	
Linuron	Soil	-	10	
3,4-dichloroaniline	Chives	0.6	2.0	
Linuron	Chamomile	1.2	4.0	
Linuron	Liver	-	3.84	

Table 2: Linearity of Response

Analyte	Matrix	Linearity Range (µg/L)	Correlation Coefficient (r ²)	Reference
Linuron	Meat & Meat Products	1 - 500	> 0.998	
3,4-dichloroaniline	Meat & Meat Products	1 - 500	> 0.998	
Linuron	Chamomile	25 - 500	> 0.99	
3,4-dichloroaniline	Chives	1 - 1000	> 0.996	
Linuron	Liver	1.2 - 500	> 0.998	

Table 3: Recovery and Precision

Analyte	Matrix	Spiked Level (µg/kg)	Recovery (%)	RSD (%)	Reference
Linuron	Meat & Meat Products	10, 50, 100	88.3 - 101.2	4.8 - 13.7	
3,4-dichloroaniline	Meat & Meat Products	10, 50, 100	91.6 - 101.6	4.7 - 11.8	
Linuron	Chamomile	10, 50, 100	> 90	< 10	
3,4-dichloroaniline	Chives	1, 10, 100, 1000	75.3 - 86.0	2.1 - 8.5	
Linuron	Liver	5, 50, 500	92.9 - 99.5	< 8.2	

Experimental Protocols

Sample Preparation

1.1. Soil Samples

- Homogenization: Air-dry soil samples at room temperature (25-35°C) until constant weight. Sieve the dried soil through a 2-mm mesh to remove large debris and ensure homogeneity.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
 - Add a known amount of **Linuron-d6** internal standard solution.
 - Add 20 mL of acetonitrile.
 - Vortex for 1 minute to ensure thorough mixing.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Immediately shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer).
 - Transfer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
 - Vortex for 30 seconds.
 - Centrifuge at 10000 rpm for 5 minutes.
- Final Preparation:
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

1.2. Water Samples

- Filtration: Filter the water sample through a 0.45 μm membrane filter to remove suspended particles.
- Fortification: Take a 100 mL aliquot of the filtered water sample and spike with a known amount of **Linuron-d6** internal standard.
- Solid-Phase Extraction (SPE):
 - Condition an Oasis HLB SPE cartridge (6 mL, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
 - Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
 - Wash the cartridge with 5 mL of 5% methanol in water.
 - Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
 - Elute the analytes with 10 mL of acetonitrile.
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase.
 - Filter through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 95% A, decrease to 5% A over 8 min, hold for 2 min, return to initial conditions over 0.1 min, and equilibrate for 3 min.
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40°C

2.2. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Cone Gas Flow	50 L/h
Desolvation Gas Flow	800 L/h
Collision Gas	Argon

2.3. Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Linuron	249.0	160.0 (Quantifier)	0.1	30	15
249.0	71.0 (Qualifier)	0.1	30	25	
Linuron-d6	255.0	160.0	0.1	30	15
3,4-dichloroaniline	162.0	127.0 (Quantifier)	0.1	25	20
162.0	99.0 (Qualifier)	0.1	25	30	

Visualizations



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Caption: Linuron degradation pathway.

Caption: Experimental workflow.

Conclusion

This application note provides a comprehensive and robust method for the quantitative analysis of linuron and its primary degradation product, 3,4-dichloroaniline, in environmental matrices.

The use of **Linuron-d6** as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations in sample preparation. The detailed protocols and performance data presented herein can be readily adopted by researchers and analytical laboratories for routine monitoring and research applications.

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